(5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate

Description

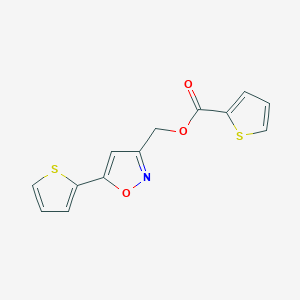

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate features a central isoxazole ring substituted at the 5-position with a thiophene moiety. The 3-position of the isoxazole is esterified with thiophene-2-carboxylic acid, forming a methyl carboxylate linkage. This structure combines two heterocyclic systems (isoxazole and thiophene) with distinct electronic and steric properties.

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S2/c15-13(12-4-2-6-19-12)16-8-9-7-10(17-14-9)11-3-1-5-18-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPUBQUNAFRCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate typically involves the formation of the isoxazole ring followed by the introduction of the thiophene moiety. Common synthetic methods include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Scientific Research Applications

The applications of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate span several domains:

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial Properties : Studies have shown that isoxazole derivatives can inhibit the growth of various bacterial strains.

- Anticancer Activity : Compounds with similar structures have been investigated for their cytotoxic effects on cancer cells, including leukemia and ovarian cancer .

Case Study : A series of substituted isoxazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The modifications aimed to enhance efficacy while minimizing rapid clearance from the body .

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in developing new synthetic pathways in organic chemistry.

Material Science

Due to its unique structural features, this compound is explored as a precursor in developing new materials, including polymers and agrochemicals. Its incorporation into polymer matrices can enhance the material's properties, such as thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Differences :

- Heterocyclic Core: The target compound’s isoxazole ring (O and N) vs. thiazole (S and N) in analogs.

- Substituents : The target’s thiophene-2-carboxylate ester contrasts with the carbamates and ureido groups in thiazole derivatives. These functional groups influence solubility (carbamates are generally more polar) and metabolic stability.

2.2 Thiophene Carboxylate Derivatives

- Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9, ): Structure: Benzothiophene fused to a benzene ring, with a methyl carboxylate and amino group. Comparison: The benzothiophene system increases aromaticity and lipophilicity compared to the target’s isolated thiophene and isoxazole rings. The amino group may enhance solubility via protonation but could reduce stability under acidic conditions.

2-Thiophenecarboxylic acid (CAS 527-72-0, ):

- Structure : Free carboxylic acid form of the target’s ester group.

- Comparison : The acid form has higher polarity and lower bioavailability than the ester, which is typically more lipophilic and hydrolytically labile.

2.3 Opioid Analogs

- Thiophene fentanyl hydrochloride (): Structure: A thiophene-substituted fentanyl analog with opioid activity. Comparison: While both contain thiophene, the target compound lacks the piperidine and anilino moieties critical for opioid receptor binding. This highlights how minor structural changes (e.g., ester vs. amide linkages) drastically alter pharmacological profiles.

Physical and Chemical Properties

A hypothetical comparison table based on structural analogs:

Biological Activity

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate is a compound of interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its significance in various fields.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H9N1O2S2

- Molecular Weight : 251.34 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Properties : Several isoxazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Isoxazole compounds are noted for their efficacy against bacterial and fungal strains.

- Pesticidal Effects : The compound has been investigated for its potential use as a pesticide, targeting ectoparasites effectively.

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives, including those related to this compound, possess notable anticancer properties. For instance, compounds in this class have been shown to induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of isoxazole derivatives on several cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). The results indicated:

- IC50 Values : The IC50 values ranged from 10 µM to 25 µM, showing promising activity compared to standard chemotherapeutic agents like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Isoxazole A | MCF-7 | 15 | Apoptosis induction via caspase activation |

| Isoxazole B | U937 | 20 | Inhibition of cell proliferation |

Antimicrobial Activity

Isoxazole derivatives have also been evaluated for their antimicrobial properties. A notable study reported:

- Activity Against Bacteria : Compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Table

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoxazole A | Staphylococcus aureus | 32 µg/mL |

| Isoxazole B | Escherichia coli | 64 µg/mL |

Pesticidal Effects

Research has indicated that certain isoxazole derivatives can effectively control ectoparasites. For example, patents have been filed detailing the use of these compounds in pest control applications.

Pesticidal Activity Summary

The compound has shown efficacy in laboratory settings against various ectoparasites, including:

- Target Organisms : Fleas, ticks, and mites.

- Mechanism : Disruption of the nervous system function in pests.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate and its derivatives?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and esterification. For example:

- Step 1 : React thiophene-2-carboxylic acid with isoxazole precursors under reflux conditions in 1,4-dioxane or chloroform with catalysts like Pd(PPh₃)₂Cl₂ .

- Step 2 : Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and characterize using FT-IR and NMR (¹H/¹³C) .

- Step 3 : Optimize esterification using benzoylisothiocyanate or similar reagents, followed by recrystallization in ethanol .

- Key Data : Typical yields range from 70–85% for analogous thiophene-isoxazole hybrids .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C-NMR : Peaks at δ 7.65–9.86 ppm (aromatic protons) and δ 140–182 ppm (carbonyl carbons) confirm thiophene and ester moieties .

- X-ray crystallography : Resolve isomers (e.g., brominated derivatives) with triclinic crystal systems (space group P-1, unit cell parameters: a = 8.8152 Å, b = 10.0958 Å) .

- HRMS : Validate molecular ions (e.g., [M+H]+ at m/z 565.0805 for brominated analogs) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

- Methodological Answer :

- Byproducts : Ammonium chloride from benzoylisothiocyanate reactions; remove via filtration .

- Isomers : Bromination may produce constitutional isomers (e.g., 80:20 ratio of 2a:2b). Separate using gradient elution in chromatography .

- Degradation : Stabilize intermediates by cooling to 0–4°C to minimize organic decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) in toluene/water mixtures with K₂CO₃ as a base, achieving 80–85% yields .

- Temperature : Reflux at 80–110°C for 4–12 hours, depending on substituent reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility of carbazole or triazole derivatives .

- Data Contradiction : Higher temperatures (>110°C) may degrade thiophene rings, reducing yields by 15–20% .

Q. What strategies resolve contradictions in biological activity data for thiophene-isoxazole hybrids?

- Methodological Answer :

- Dose-Response Studies : Test anti-inflammatory activity at 1–100 µM concentrations to identify non-linear effects .

- Matrix Stabilization : Prevent organic degradation in biological assays by adding antioxidants (e.g., BHT) or using continuous cooling .

- Control Experiments : Compare with structurally similar probes (e.g., 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole) to isolate moiety-specific effects .

Q. How can computational methods predict the electronic properties of derivatives for material science applications?

- Methodological Answer :

- Software : Use Discovery Studio or Chemdraw for molecular modeling of π-conjugated systems .

- Parameters : Calculate HOMO-LUMO gaps (e.g., 2.1–3.5 eV for thiophene-carbazole hybrids) to assess optoelectronic potential .

- Validation : Cross-reference computed spectra with experimental UV-Vis data (λmax = 350–450 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.